molecular formula C11H18ClF2NO2 B2974251 Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl CAS No. 2503208-95-3

Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl

Cat. No.: B2974251
CAS No.: 2503208-95-3
M. Wt: 269.72
InChI Key: QEFJDNMVYOOXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇F₂NO₂·HCl and a molecular weight of 269.72 g/mol. This compound is known for its unique structure, featuring a spirocyclic framework with fluorine atoms and an amino group, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 2-amino-7,7-difluorospiro[3.5]nonane and methyl chloroformate.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the amino group or other functional groups present in the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Amides, esters, or thioesters.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of biological systems, particularly in the development of new drugs or probes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate: Similar structure but without the hydrochloride.

  • Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate sodium salt: Similar structure but with a different counterion.

Uniqueness: The presence of fluorine atoms in the spirocyclic framework makes this compound unique, as fluorine can significantly alter the chemical and physical properties of a molecule.

Properties

IUPAC Name

methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2.ClH/c1-16-8(15)10(14)6-9(7-10)2-4-11(12,13)5-3-9;/h2-7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFJDNMVYOOXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CCC(CC2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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